Z-His-trp-OH
Overview
Description
Z-His-trp-OH, also known as Nα-Carbobenzyloxy-L-histidyl-L-tryptophan, is a dipeptide compound composed of histidine and tryptophan residues. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the amino terminus of the histidine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-trp-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using the benzyloxycarbonyl (Cbz or Z) group. This is achieved by reacting histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected histidine is then coupled with tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the protecting groups to yield the desired dipeptide, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using automated peptide synthesizers to protect the amino group of histidine.
Automated Coupling: Employing automated peptide synthesizers for the coupling reaction to ensure high yield and purity.
Purification: Utilizing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Z-His-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation Products: Kynurenine derivatives.
Reduction Products: Deprotected histidine-tryptophan dipeptide.
Substitution Products: Modified dipeptides with different protecting groups or functional groups.
Scientific Research Applications
Z-His-trp-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of peptide-based pharmaceuticals and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of Z-His-trp-OH involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal ion coordination, while the tryptophan residue can engage in hydrophobic interactions and π-π stacking. These interactions contribute to the compound’s ability to modulate enzyme activity, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
Z-Trp-OH: Nα-Carbobenzyloxy-L-tryptophan, a similar compound with only the tryptophan residue.
Z-His-OH: Nα-Carbobenzyloxy-L-histidine, a similar compound with only the histidine residue.
H-Pyr-His-Trp-OH: A tripeptide intermediate used in the production of synthetic gonadoliberin agonists.
Uniqueness of Z-His-trp-OH: this compound is unique due to the presence of both histidine and tryptophan residues, which allows it to participate in a wider range of interactions and reactions compared to its individual components. This dual functionality makes it a valuable tool in peptide synthesis and research.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33)/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLNSVUUQVSNM-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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